molecular formula C20H25N5O2 B2423364 N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235190-67-6

N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2423364
CAS No.: 1235190-67-6
M. Wt: 367.453
InChI Key: NRHIHFCJTYSRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-ethylphenylamine and pyrimidin-2-ylpiperidine. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-chlorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-16-6-3-4-7-17(16)24-19(27)18(26)23-14-15-8-12-25(13-9-15)20-21-10-5-11-22-20/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIHFCJTYSRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.